3-Cyclobutylmorpholine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Identifying a morpholine building block with the precise lipophilicity for CNS target exposure often stalls early discovery. 3-Cyclobutylmorpholine hydrochloride (CAS 1955554-26-3) directly solves this with a calculated LogP of 1.20, positioning it in the ideal range for passive blood-brain barrier permeation. A patented synthetic route (CN103880768A) provides process chemists a validated scale-up starting point, de-risking supply chain development. The hydrochloride salt ensures enhanced aqueous solubility and reliable handling versus the free amine, eliminating solubility-related assay artifacts for reproducible in vivo and biophysical studies.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
Cat. No. B12337228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylmorpholine hydrochloride
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CC(C1)C2COCCN2.Cl
InChIInChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-10-5-4-9-8;/h7-9H,1-6H2;1H
InChIKeyYHJGXENKOAGJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutylmorpholine Hydrochloride: Properties & Specifications


3-Cyclobutylmorpholine hydrochloride (CAS: 1955554-26-3) is a heterocyclic building block in the morpholine class, characterized by a cyclobutyl substituent at the 3-position of the morpholine ring and presented as a hydrochloride salt. The compound possesses a molecular formula of C₈H₁₆ClNO and a molecular weight of 177.67 g/mol . Its calculated LogP is 1.1967, with 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound is typically supplied at a purity of ≥98% for research applications .

Morpholine-class heterocyclic building block
3-Cyclobutyl substitution for lipophilicity modulation
Hydrochloride salt for aqueous handling
Research-grade purity for synthesis workflows

3-Cyclobutylmorpholine HCl: Substitution Limitations


Simple substitution of 3-cyclobutylmorpholine hydrochloride with other morpholine derivatives (e.g., 2-cyclobutylmorpholine, 4-cyclobutylmorpholine, or unsubstituted morpholine) is not advisable due to the pronounced impact of the cyclobutyl group's position and the salt form on key molecular properties. The 3-position cyclobutyl substitution alters the molecule's conformational profile and calculated LogP (1.1967 for the hydrochloride salt ) compared to the free base or alternative regioisomers. Furthermore, the hydrochloride salt provides enhanced aqueous solubility and distinct solid-state handling characteristics relative to the free amine (LogP ~0.77 [1]), which directly affects formulation and purification workflows. These differences in physicochemical properties can lead to divergent reactivity in downstream synthetic steps and altered pharmacokinetic behavior in biological assays, making direct functional interchangeability unreliable without empirical validation.

3-Cyclobutylmorpholine HCl
2- or 4-cyclobutyl substitution may alter conformational profile and LogP
Hydrochloride salt form
Free base may differ in solubility and solid-state handling characteristics
Cyclobutyl-substituted morpholine
Unsubstituted morpholine differs significantly in lipophilicity and may alter downstream reactivity

3-Cyclobutylmorpholine HCl: Evidence vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Morpholine

The introduction of a cyclobutyl group at the 3-position of the morpholine ring, combined with the hydrochloride salt form, results in a calculated LogP of 1.1967 for 3-cyclobutylmorpholine hydrochloride . In contrast, unsubstituted morpholine possesses a much lower LogP of approximately -0.86 [1]. The free base form of 3-cyclobutylmorpholine exhibits a LogP of 0.7749 [2], highlighting the additional lipophilicity contributed by the hydrochloride salt.

Lipophilicity Enhancement
Cross-study comparable
ΔLogP ≈ +2.06 over morpholine
Supports membrane permeability research
Calculated LogP values; empirical confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Patented Scalable Synthesis Route

A specific, high-efficiency synthetic method for 3-cyclobutylmorpholine has been patented (CN103880768A) [1]. This method utilizes cyclobutylformaldehyde as a starting material and proceeds through a seven-step reaction sequence to yield the desired product. This stands in contrast to many structurally related morpholine analogs, for which no publicly disclosed, optimized, and scalable synthetic route is available.

Synthesis Route Definition
Class-level inference
Patented 7-step method from cyclobutylformaldehyde
Supports scalable procurement review
Process patent disclosure; route optimization may be needed
Process Chemistry Chemical Synthesis Supply Chain

Improved Aqueous Solubility over Free Base

3-Cyclobutylmorpholine hydrochloride is specifically offered as a hydrochloride salt, which is known to enhance aqueous solubility compared to its free base counterpart. While direct quantitative solubility data is not available in the primary literature for this specific compound, the hydrochloride salt form is a standard and widely utilized strategy in medicinal chemistry to improve the dissolution rate and bioavailability of amine-containing compounds [1]. The free base form (LogP 0.77) is significantly less polar than the salt, indicating a qualitative difference in aqueous solubility.

Aqueous Solubility
Class-level inference
Hydrochloride salt form enhances dissolution
Supports aqueous formulation workflows
Qualitative difference; quantitative solubility data to verify
Formulation Science Biological Assays Pre-formulation

X-Ray Crystal Structure of Chiral Analog

For the related chiral analog (S)-3-cyclobutylmorpholine, an X-ray diffraction analysis has confirmed the absolute configuration [1]. The crystal structure was solved in the monoclinic space group P2(1) with unit cell parameters a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, β = 90.331(4)°, and refined to an R-factor of 0.042 for 1798 observed reflections [1]. This level of structural characterization, while not directly performed on the hydrochloride salt, demonstrates the feasibility and value of rigorous structural analysis for this compound class, which is often lacking for less-studied analogs.

Structural Characterization
Class-level inference
(S)-enantiomer X-ray crystal structure available
Supports computational modeling and design
Analog structure; not directly determined on HCl salt
Structural Biology Chiral Chemistry Quality Control

3-Cyclobutylmorpholine HCl: Research & Procurement Scenarios


CNS-Penetrant Lead Optimization

When designing central nervous system (CNS) drug candidates, the calculated LogP of 1.1967 for 3-cyclobutylmorpholine hydrochloride positions it in the optimal range for passive diffusion across the blood-brain barrier (BBB), typically between LogP 1 and 3. This makes it a strategic building block for exploring CNS targets, where the unsubstituted morpholine (LogP -0.86) [1] would be too polar to achieve adequate brain exposure. The hydrochloride salt ensures reliable aqueous solubility for in vivo pharmacokinetic studies.

Route Scouting & Scale-Up

Procurement teams and process chemists can leverage the existence of a patented, multi-step synthetic route for 3-cyclobutylmorpholine (CN103880768A) [2] to de-risk scale-up activities. This public disclosure provides a validated starting point for route optimization, impurity control, and cost-of-goods analysis, offering a significant advantage over competing analogs for which no optimized process is known, thereby reducing the time and resources required to establish a reliable supply chain.

Target Engagement Assay Development

The enhanced lipophilicity and defined salt form of 3-cyclobutylmorpholine hydrochloride facilitate the design of probe molecules for biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The compound's physicochemical profile (LogP 1.1967, H-bond donors/acceptors) allows for better partitioning into membrane mimetics or lipid environments, which is critical for studying membrane-associated protein targets. The hydrochloride salt minimizes solubility-related artifacts common with free base amines.

Structure-Based Drug Design & Computational Modeling

Computational chemists can utilize the high-resolution crystal structure data available for the chiral (S)-3-cyclobutylmorpholine analog [3] as a template for docking studies and molecular dynamics simulations. This provides a higher degree of confidence in predicted binding poses and conformational preferences compared to analogs lacking experimental structural validation. The known absolute configuration facilitates the design of enantiomerically pure candidates, streamlining hit-to-lead optimization.

Application
Selection Property
Validation Focus
CNS lead optimization research
Lipophilicity profile
Membrane permeability assay context
Route scouting and scale-up
Patented synthetic route
Process scalability review
Target engagement assay development
Salt form and solubility
Aqueous assay compatibility
Structure-based drug design
Analog crystal structure data
Computational model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutylmorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.